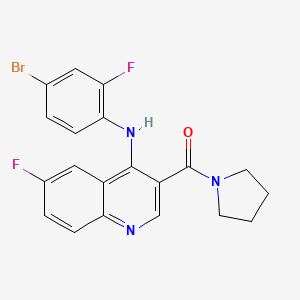
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16BrF2N3O and its molecular weight is 432.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as a novel fluoroquinolone derivative, has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its structure, biological activity, and relevant research findings.
Structural Overview
The compound's structure is characterized by the following:
- Molecular Formula : C21H18BrF2N3O
- Molecular Weight : 446.3 g/mol
- Key Functional Groups :
- Fluoroquinolone core
- Pyrrolidine moiety
- Bromo and fluoro substituents on the aromatic ring
Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of halogen substituents (bromo and fluoro) in this compound may enhance its binding affinity to these targets, potentially improving its efficacy against resistant bacterial strains.
Antibacterial Efficacy
Research indicates that this compound demonstrates significant antibacterial activity against a variety of Gram-negative bacteria. In particular, studies have shown:
- Minimum Inhibitory Concentrations (MIC) :
- Against Escherichia coli: MIC values as low as 0.25 µg/mL.
- Against Klebsiella pneumoniae: Comparable or slightly higher MIC values indicating robust activity.
These findings suggest that the compound is effective even against strains that exhibit resistance to conventional fluoroquinolones.
Case Studies and Experimental Findings
-
In Vitro Assays :
- A study reported the compound's ability to inhibit DNA gyrase and topoisomerase IV in E. coli, with potency comparable to established fluoroquinolones like ciprofloxacin .
- The introduction of fluorine at specific positions was shown to improve antibacterial activity significantly, enhancing both on-target potency and intracellular accumulation .
-
Phototoxicity Studies :
- Similar compounds in the fluoroquinolone class have been associated with phototoxicity, which is a concern for clinical applications. The phototoxicity of this compound was assessed using a 3T3 NRU assay, indicating that structural modifications could mitigate adverse effects while retaining efficacy .
Comparative Analysis
| Compound Name | MIC (µg/mL) | Target Bacteria | Notes |
|---|---|---|---|
| Ciprofloxacin | 0.5 | E. coli | Standard fluoroquinolone |
| Compound A | 0.25 | E. coli | Enhanced potency due to fluorination |
| Compound B | 1 | Klebsiella pneumoniae | Comparable efficacy |
属性
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2N3O/c21-12-3-5-18(16(23)9-12)25-19-14-10-13(22)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOUTRUIDIWPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














